molecular formula C17H22N2O3S B225537 5-tert-butyl-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide

5-tert-butyl-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide

カタログ番号 B225537
分子量: 334.4 g/mol
InChIキー: QTQHSRCXKRSCEI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-tert-butyl-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key regulator of B-cell receptor signaling.

作用機序

BTK is a crucial kinase that mediates B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 binds to the ATP-binding site of BTK, leading to the inhibition of its kinase activity and downstream signaling pathways. This results in the suppression of B-cell activation, proliferation, and survival, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis in B-cell malignancies, as well as inhibit their migration and invasion. It also reduces the production of cytokines and chemokines, which are involved in the inflammatory response and tumor microenvironment. In addition, TAK-659 has been shown to have a favorable safety profile, with minimal toxicity in preclinical studies.

実験室実験の利点と制限

One of the major advantages of TAK-659 is its high selectivity for BTK, which reduces the risk of off-target effects. It also has good oral bioavailability and pharmacokinetics, making it suitable for administration in vivo. However, TAK-659 has limitations in terms of its potency and efficacy, which may limit its clinical application. It also requires further optimization to overcome resistance mechanisms that may develop during treatment.

将来の方向性

There are several future directions for the development of TAK-659 and other BTK inhibitors. One direction is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors, to enhance their efficacy and overcome resistance. Another direction is the exploration of the role of BTK in other diseases, such as autoimmune disorders and inflammatory conditions. Finally, the development of novel BTK inhibitors with improved potency and selectivity will be an important area of research in the future.
In conclusion, TAK-659 is a promising small molecule inhibitor of BTK that has shown significant potential in preclinical models of B-cell malignancies. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to optimize its efficacy and overcome resistance mechanisms, and to explore its potential in other diseases.

合成法

The synthesis of TAK-659 involves several steps, including the reaction of 5-tert-butyl-2-methoxybenzenesulfonyl chloride with 3-methylpyridin-2-amine to form the intermediate, which is then reacted with tert-butylamine to yield the final product. The purity of TAK-659 can be achieved through crystallization or HPLC purification.

科学的研究の応用

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). It has shown promising results in inhibiting BTK activity and suppressing tumor growth in these models. In addition, TAK-659 has been shown to enhance the efficacy of other anticancer agents, such as venetoclax, in CLL cells.

特性

分子式

C17H22N2O3S

分子量

334.4 g/mol

IUPAC名

5-tert-butyl-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C17H22N2O3S/c1-12-7-6-10-18-16(12)19-23(20,21)15-11-13(17(2,3)4)8-9-14(15)22-5/h6-11H,1-5H3,(H,18,19)

InChIキー

QTQHSRCXKRSCEI-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(C)(C)C)OC

正規SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(C)(C)C)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。